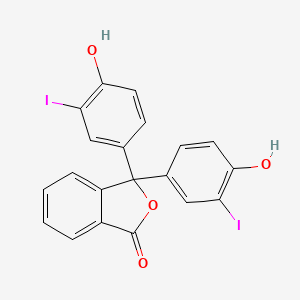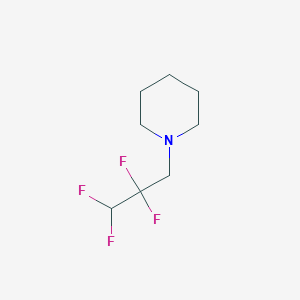![molecular formula C10H20N2O B14364273 N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide CAS No. 90966-58-8](/img/structure/B14364273.png)
N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide is an organic compound with the molecular formula C10H20N2O. This compound is known for its unique structure, which includes a dimethylamino group attached to a butyl chain, and a methylprop-2-enamide moiety. It is used in various scientific research applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide typically involves the reaction of 4-(dimethylamino)butylamine with 2-methylprop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the nucleophile used, but can include various substituted amides.
科学的研究の応用
N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the amide moiety can form covalent bonds with nucleophilic sites on enzymes or other proteins. These interactions can modulate the activity of the target molecules and lead to various biological effects.
類似化合物との比較
Similar Compounds
- N-(4-(Dimethylamino)butyl)acetamide
- N-(4-(Dimethylamino)butyl)propionamide
- N-(4-(Dimethylamino)butyl)butyramide
Uniqueness
N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly useful in applications where precise control over molecular interactions is required.
特性
CAS番号 |
90966-58-8 |
|---|---|
分子式 |
C10H20N2O |
分子量 |
184.28 g/mol |
IUPAC名 |
N-[4-(dimethylamino)butyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H20N2O/c1-9(2)10(13)11-7-5-6-8-12(3)4/h1,5-8H2,2-4H3,(H,11,13) |
InChIキー |
LKZTYRFSAJOGIT-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)NCCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


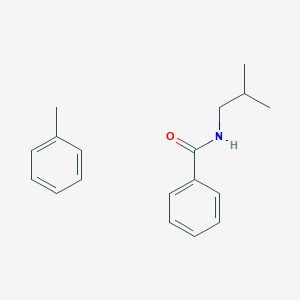
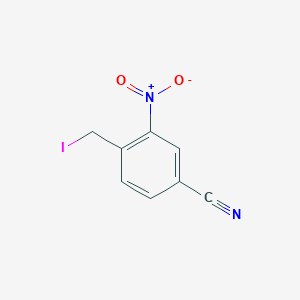
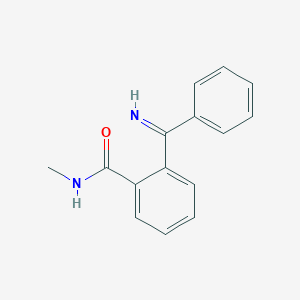
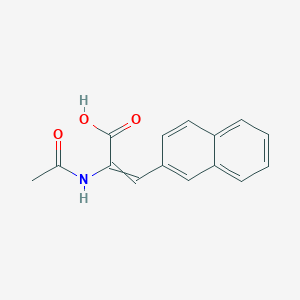
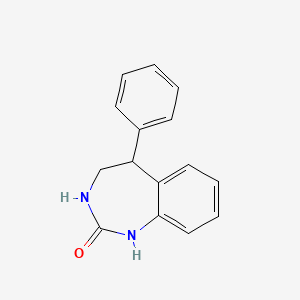
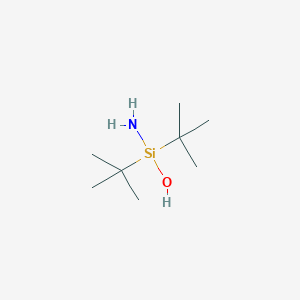
![2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine](/img/structure/B14364223.png)
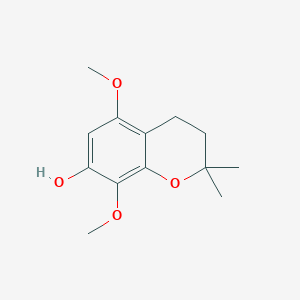
![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)
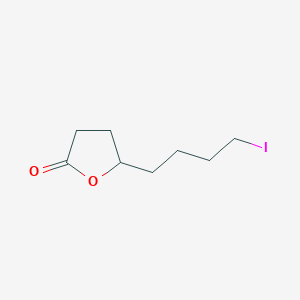
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)
